molecular formula C14H13Cl2N5O2 B14791443 8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14791443
M. Wt: 354.2 g/mol
InChI Key: WWDQHUFZPYJHFT-UHFFFAOYSA-N
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Description

8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of amino, dichlorobenzyl, and dimethyl groups attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Begin with a purine derivative.

    Substitution Reaction: Introduce the 2,4-dichlorobenzyl group through a nucleophilic substitution reaction.

    Amination: Introduce the amino group at the 8th position using an amination reaction.

    Methylation: Add methyl groups at the 1st and 3rd positions through methylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the dichlorobenzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could lead to dechlorinated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance its binding affinity, while the amino and methyl groups could influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Adenine: A purine base found in DNA and RNA.

Uniqueness

8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the dichlorobenzyl group, which may confer distinct chemical and biological properties compared to other purines.

Properties

Molecular Formula

C14H13Cl2N5O2

Molecular Weight

354.2 g/mol

IUPAC Name

8-amino-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H13Cl2N5O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17)18-11)6-7-3-4-8(15)5-9(7)16/h3-5H,6H2,1-2H3,(H2,17,18)

InChI Key

WWDQHUFZPYJHFT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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